Dibenzo(DE,YZ)hexacene
Description
Dibenzo[fg,wx]hexacene (CAS: 192-60-9) is a polycyclic aromatic hydrocarbon (PAH) composed of six linearly fused benzene rings with two additional fused benzo groups. Its molecular formula is C₃₂H₁₈, and it has a molecular weight of 402.4853 g/mol . The IUPAC Standard InChIKey (SONGGXGQTMYIKP-UHFFFAOYSA-N) and CAS Registry Number confirm its structural uniqueness among hexacene derivatives.
Properties
CAS No. |
313-71-3 |
|---|---|
Molecular Formula |
C32H18 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
octacyclo[18.10.2.02,19.04,17.06,15.08,13.024,32.027,31]dotriaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24(32),25,27(31),28-hexadecaene |
InChI |
InChI=1S/C32H18/c1-2-6-22-14-24-16-26-18-30-28-10-4-8-20-12-11-19-7-3-9-27(31(19)32(20)28)29(30)17-25(26)15-23(24)13-21(22)5-1/h1-18H |
InChI Key |
YOWSJCHWPRVKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C5C6=CC=CC7=C6C8=C(C=CC=C8C5=CC4=CC3=CC2=C1)C=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(DE,YZ)hexacene typically involves the cyclization of precursor molecules under specific conditions. One common method is the oxidative cyclodehydrogenation of suitable precursors using reagents such as iron(III) chloride (FeCl3) or molybdenum(V) chloride (MoCl5). These reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
While the industrial production of this compound is not as widespread as other polycyclic aromatic hydrocarbons, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Dibenzo(DE,YZ)hexacene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Quinones and other oxidized derivatives
Reduction: Partially hydrogenated derivatives
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
Dibenzo(DE,YZ)hexacene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Dibenzo(DE,YZ)hexacene exerts its effects is primarily related to its electronic structure. The compound’s planar, conjugated system allows for efficient charge transport and strong interactions with other molecules. In biological systems, it may interact with specific molecular targets, such as DNA or proteins, through π-π stacking interactions and other non-covalent interactions .
Comparison with Similar Compounds
Molecular Structure and Properties
The following table compares Dibenzo[fg,wx]hexacene with structurally related PAHs:
Key Observations :
- Dibenzo[fg,wx]hexacene and Dibenzo[fg,st]hexacene share the same molecular formula but differ in the positions of fused benzo groups, leading to distinct electronic behaviors .
- Benzo[a]hexacene has fewer carbon atoms, reducing conjugation length compared to dibenzohexacenes .
- Smaller PAHs like Benzo(α)pyrene exhibit higher environmental prevalence but lower thermal stability than hexacene derivatives .
Electronic Characteristics
Ionization energy (IE) data highlights differences in electronic stability:
| Compound | IE (eV) | Method | Reference |
|---|---|---|---|
| Dibenzo[fg,wx]hexacene | 6.91 ± 0.04 | Photoelectron Spectroscopy | |
| Benzo(α)pyrene | 7.22 | Theoretical Calculations | [External Source] |
Analysis :
- The lower IE of Dibenzo[fg,wx]hexacene (6.91 eV) compared to Benzo(α)pyrene (7.22 eV) suggests enhanced electron-donating capacity, making it a candidate for organic semiconductors .
- Extended conjugation in hexacenes reduces the energy required for electron removal, a critical factor in optoelectronic applications.
Toxicity and Environmental Impact
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